Iodouracil

Description

Structure

3D Structure

Properties

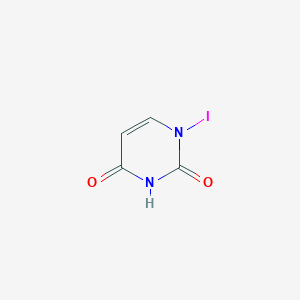

Molecular Formula |

C4H3IN2O2 |

|---|---|

Molecular Weight |

237.98 g/mol |

IUPAC Name |

1-iodopyrimidine-2,4-dione |

InChI |

InChI=1S/C4H3IN2O2/c5-7-2-1-3(8)6-4(7)9/h1-2H,(H,6,8,9) |

InChI Key |

VUFVGYBIFMCJPB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C(=O)NC1=O)I |

Synonyms |

iodouracil |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Iodouracil

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Iodouracil (B140508), a halogenated pyrimidine (B1678525) analog, exerts its biological effects through a multi-faceted mechanism of action, primarily centered on its role as an antimetabolite and a radiosensitizer. This technical guide provides a comprehensive overview of the core mechanisms by which iodouracil disrupts cellular processes, with a focus on its incorporation into DNA, its potent inhibition of key enzymes, and its influence on cellular signaling pathways. This document synthesizes available quantitative data, details relevant experimental protocols, and provides visual representations of the key pathways and workflows to support further research and drug development efforts.

Introduction

5-Iodouracil is a synthetic derivative of uracil (B121893), a fundamental component of ribonucleic acid (RNA).[1] Its structural similarity to thymine (B56734), the methylated form of uracil found in DNA, allows it to be recognized and utilized by cellular machinery involved in nucleic acid synthesis. This molecular mimicry is the cornerstone of its cytotoxic and radiosensitizing properties. By interfering with DNA synthesis and repair, and by inhibiting critical metabolic enzymes, this compound has demonstrated potential as an anticancer and antimicrobial agent.[1][2] This guide delves into the precise molecular interactions and cellular consequences of this compound exposure.

Core Mechanisms of Action

The primary mechanisms through which this compound exerts its effects are:

-

Incorporation into DNA: this compound, in its deoxyribonucleoside form (5-iodo-2'-deoxyuridine), can be phosphorylated and subsequently incorporated into the DNA of replicating cells in place of thymidine.[3] This incorporation has several downstream consequences:

-

Increased Radiosensitivity: The presence of the heavy iodine atom in the DNA structure increases the absorption of ionizing radiation, leading to enhanced DNA damage in the form of single and double-strand breaks.[3][4] This makes cancer cells more susceptible to radiation therapy.

-

DNA Instability: The C-I bond in incorporated this compound is weaker than the C-CH3 bond in thymine, making the DNA more prone to strand breaks upon exposure to UV or ionizing radiation.[5]

-

Altered Protein-DNA Interactions: The modified base can alter the recognition and binding of DNA-binding proteins, potentially affecting gene expression and DNA repair processes.[6]

-

-

Enzyme Inhibition: this compound acts as a potent inhibitor of several key enzymes involved in nucleotide metabolism.

-

Dihydropyrimidine (B8664642) Dehydrogenase (DPD) Inactivation: this compound is a mechanism-based inactivator of dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme in the catabolism of pyrimidines like uracil and thymine.[7][8] By inactivating DPD, this compound can lead to an accumulation of these pyrimidines.[7] The inactivation process involves the enzymatic reduction of 5-iodouracil to a reactive intermediate, 5-iodo-5,6-dihydrouracil (B1201511), which then covalently modifies the enzyme.[7]

-

-

Induction of Apoptosis: The cellular stress and DNA damage caused by this compound can trigger programmed cell death, or apoptosis. This is a crucial mechanism for its anticancer activity.

Quantitative Data

The following tables summarize key quantitative data related to the activity of this compound and its derivatives.

| Parameter | Value | Enzyme Source | Reference |

| Partition Coefficient for Inactivation | 4.5 | Bovine Liver | [7] |

| Inactivation Stoichiometry | 1.7 mol of 5-iodouracil per mol of enzyme-bound flavin | Bovine Liver | [7] |

| 2.1 mol of racemic 5-iodo-5,6-dihydrouracil per mol of active sites | Bovine Liver | [7] |

Table 1: Quantitative Data on Dihydropyrimidine Dehydrogenase (DPD) Inactivation by 5-Iodouracil.

| Compound | Cell Line | IC50 (µM) | Reference |

| N1,N3-dicyclohexylmethyl-5-iodouracil | HepG2 | 16.5 | [2] |

Signaling Pathways

The cellular response to this compound-induced damage, particularly in the context of radiosensitization, involves the modulation of key signaling pathways that regulate cell survival, proliferation, and DNA repair. While direct studies on this compound's specific effects on these pathways are limited, the mechanisms of other radiosensitizers and related fluoropyrimidines suggest the involvement of:

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell survival and proliferation. Inhibition of this pathway can enhance the cytotoxic effects of DNA damaging agents and radiation.[9][10]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including the ERK, JNK, and p38 cascades, is involved in cellular responses to stress. Its modulation can influence cell fate in response to treatment.[11]

The interplay between this compound-induced DNA damage and these signaling pathways is a critical area for further investigation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Dihydropyrimidine Dehydrogenase (DPD) Inactivation Assay

Objective: To determine the kinetic parameters of DPD inactivation by 5-iodouracil.

Materials:

-

Purified bovine liver dihydropyrimidine dehydrogenase (DHPDHase)

-

5-Iodouracil

-

NADPH

-

Thymine

-

Dithiothreitol (DTT)

-

[6-³H]5-iodouracil (for radiolabeling studies)

-

Spectrophotometer

-

Scintillation counter

Procedure:

-

Enzyme Activity Assay: The activity of DHPDHase is monitored by following the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH. The reaction mixture contains the enzyme, NADPH, and the substrate (e.g., thymine or 5-iodouracil) in a suitable buffer (e.g., potassium phosphate (B84403) buffer with EDTA and 2-mercaptoethanol).

-

Inactivation Kinetics:

-

Pre-incubate the enzyme with NADPH and varying concentrations of 5-iodouracil for different time intervals.

-

At each time point, withdraw an aliquot of the inactivation mixture and dilute it into the enzyme activity assay mixture to measure the remaining enzyme activity.

-

Plot the natural logarithm of the remaining enzyme activity against the pre-incubation time to determine the pseudo-first-order rate constant of inactivation (k_obs).

-

Plot the reciprocal of k_obs against the reciprocal of the inactivator concentration to determine the maximal rate of inactivation (k_inact) and the inactivator concentration that gives half-maximal inactivation (K_I).

-

-

Stoichiometry of Inactivation:

-

Incubate the enzyme with a molar excess of [6-³H]5-iodouracil and NADPH.

-

Separate the radiolabeled, inactivated enzyme from the unbound radiolabel by methods such as gel filtration.

-

Determine the amount of incorporated radioactivity by scintillation counting and the protein concentration.

-

Calculate the moles of inactivator bound per mole of enzyme.[7]

-

Quantification of 5-Iodouracil Incorporation into DNA by LC-MS/MS

Objective: To quantify the amount of 5-iodouracil incorporated into the DNA of treated cells.

Materials:

-

Cell culture reagents

-

5-Iodo-2'-deoxyuridine (IdU)

-

DNA extraction kit

-

Enzymatic DNA digestion mix (e.g., nuclease P1, alkaline phosphatase)

-

Internal standard (e.g., isotopically labeled 5-iodouracil)

-

LC-MS/MS system

Procedure:

-

Cell Culture and Treatment: Culture cells of interest and treat with varying concentrations of IdU for a defined period (e.g., 24-72 hours).

-

DNA Extraction: Harvest the cells and extract genomic DNA using a commercial DNA extraction kit, following the manufacturer's instructions.

-

Enzymatic Digestion:

-

Quantify the extracted DNA.

-

Digest a known amount of DNA to its constituent nucleosides using an enzymatic digestion cocktail.

-

Spike the sample with a known amount of the internal standard prior to digestion.

-

-

LC-MS/MS Analysis:

-

Separate the digested nucleosides using a reverse-phase HPLC column.

-

Detect and quantify the parent and fragment ions of 5-iododeoxyuridine and the internal standard using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

-

-

Data Analysis:

Clonogenic Assay for Radiosensitization

Objective: To assess the ability of 5-iodouracil to sensitize cancer cells to ionizing radiation.

Materials:

-

Cancer cell lines

-

Cell culture reagents

-

5-Iodouracil

-

Source of ionizing radiation (e.g., X-ray irradiator)

-

Crystal violet staining solution

Procedure:

-

Cell Seeding: Seed a known number of cells into multi-well plates. The number of cells seeded will depend on the expected survival fraction for each treatment condition.

-

Drug Treatment: Treat the cells with varying concentrations of 5-iodouracil for a specified duration before irradiation. Include a no-drug control.

-

Irradiation: Irradiate the plates with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy).

-

Colony Formation: Incubate the plates for a period that allows for colony formation (typically 7-14 days).

-

Staining and Counting:

-

Fix the colonies with a suitable fixative (e.g., methanol).

-

Stain the colonies with crystal violet.

-

Count the number of colonies containing at least 50 cells.

-

-

Data Analysis:

-

Calculate the plating efficiency (PE) for the non-irradiated control group.

-

Calculate the surviving fraction (SF) for each treatment group by normalizing the number of colonies to the number of cells seeded and the PE.

-

Plot the SF on a logarithmic scale against the radiation dose on a linear scale to generate cell survival curves.

-

Determine the sensitizer (B1316253) enhancement ratio (SER) by comparing the radiation dose required to achieve a certain level of cell killing (e.g., 10% survival) in the presence and absence of 5-iodouracil.[2][16][17][18][19]

-

Western Blot Analysis of Signaling Pathways

Objective: To investigate the effect of 5-iodouracil on the activation of key proteins in the PI3K/Akt and MAPK signaling pathways.

Materials:

-

Cancer cell lines

-

5-Iodouracil

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment and Lysis: Treat cells with 5-iodouracil for various times and at different concentrations. Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

-

Antibody Incubation:

-

Incubate the membrane with a primary antibody specific for the phosphorylated (active) form of the protein of interest.

-

Wash the membrane and then incubate with an HRP-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total form of the protein to normalize for protein loading.

-

Data Analysis: Quantify the band intensities using densitometry software. Express the level of phosphorylated protein relative to the total protein.[9][10][11][20]

Mandatory Visualizations

Signaling and Metabolic Pathways

Caption: Overview of the multifaceted mechanism of action of this compound.

Experimental Workflow: Clonogenic Assay

Caption: Experimental workflow for the clonogenic assay to assess radiosensitization.

Logical Relationship: DPD Inactivation

Caption: Mechanism-based inactivation of DPD by 5-Iodouracil.

Conclusion

The mechanism of action of this compound is a complex interplay of its ability to be incorporated into DNA, thereby sensitizing cells to radiation, and its capacity to inhibit crucial enzymes in pyrimidine metabolism. This dual action makes it a compound of significant interest in the development of novel cancer therapies. Further research is warranted to fully elucidate its effects on cellular signaling pathways and to identify predictive biomarkers for its efficacy. The experimental protocols and data presented in this guide provide a solid foundation for such future investigations.

References

- 1. rsc.org [rsc.org]

- 2. A simple method to assess clonogenic survival of irradiated cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 4. mdpi.com [mdpi.com]

- 5. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]

- 6. rsc.org [rsc.org]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Uracil-5-yl O-Sulfamate: An Illusive Radiosensitizer. Pitfalls in Modeling the Radiosensitizing Derivatives of Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protocol for the simultaneous quantification of oxidative purine lesions in DNA using LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. lcms.cz [lcms.cz]

- 15. BASi® | Determination Of 5-fluorouracil In Human Plasma Using Lc-ms/ms [basinc.com]

- 16. Reporting of methodologies used for clonogenic assays to determine radiosensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. Determination of cell survival after irradiation via clonogenic assay versus multiple MTT Assay - A comparative study - PMC [pmc.ncbi.nlm.nih.gov]

- 19. scribd.com [scribd.com]

- 20. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Core Physical and Chemical Properties of Iodouracil

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodouracil, specifically 5-iodouracil (B140508), is a halogenated derivative of uracil (B121893), a fundamental component of ribonucleic acid (RNA).[1][2] Its structural similarity to the natural nucleobase thymine (B56734) allows it to interfere with nucleic acid synthesis, making it a compound of significant interest in medicinal chemistry and molecular biology.[3][4] This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, details key experimental protocols, and visualizes its mechanism of action. This document is intended to serve as a vital resource for researchers and professionals engaged in drug discovery and development, particularly in the fields of oncology and virology.[2][3]

Core Physical and Chemical Properties

The physical and chemical characteristics of 5-iodouracil are foundational to its biological activity and application in research. A summary of these properties is presented below.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₃IN₂O₂ | [1] |

| Molecular Weight | 237.98 g/mol | [1] |

| Appearance | White to light yellow or off-white powder | [5] |

| Melting Point | 274-276 °C (decomposes) | [6] |

| Solubility | Soluble in cold water, 1M NaOH, and very faint turbidity in NH₃aq. | [7][8] |

| pKa | 7.02 ± 0.10 (Predicted) | [7] |

| CAS Number | 696-07-1 | [6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 5-iodouracil.

| Spectroscopic Data | Details | Reference(s) |

| ¹H NMR | Spectra available in deuterated solvents like DMSO-d₆. Chemical shifts are dependent on the solvent used. | [9] |

| ¹³C NMR | Chemical shifts for the carbon atoms in the pyrimidine (B1678525) ring are characteristic. For example, in DMSO-d₆, the C5 signal is significantly shifted due to the iodine substituent. | [9][10] |

| UV-Vis Spectroscopy | The UV absorption spectrum is influenced by the electronic structure of the pyrimidine ring. | [11] |

| Mass Spectrometry | Electron ionization mass spectrometry data is available, providing information on the fragmentation pattern of the molecule. | [12] |

| Infrared (IR) Spec. | The IR spectrum shows characteristic absorption bands for the C=O, N-H, and C-I functional groups. | [5] |

Experimental Protocols

Synthesis of 5-Iodouracil from Uracil

A common method for the synthesis of 5-iodouracil is the direct iodination of uracil.

Materials:

-

Uracil

-

Iodine (I₂)

-

Nitric Acid (HNO₃, dilute)

-

Distilled water

-

Ice bath

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Buchner funnel and filter paper

-

Ethanol (B145695) (for recrystallization)

Procedure:

-

In a round-bottom flask, suspend uracil in distilled water.

-

Add iodine crystals to the suspension.

-

Carefully add dilute nitric acid to the mixture while cooling in an ice bath. Nitric acid acts as an oxidizing agent to generate the iodinating species.[5]

-

After the addition is complete, remove the ice bath and heat the mixture to a gentle reflux with continuous stirring.

-

Continue the reflux until the color of the iodine disappears, indicating the completion of the reaction.

-

Cool the reaction mixture in an ice bath to precipitate the crude 5-iodouracil.

-

Collect the precipitate by vacuum filtration using a Buchner funnel and wash with cold distilled water.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol or a water-ethanol mixture, to obtain pure 5-iodouracil.[7][13][14]

N-Alkylation of 5-Iodouracil

This protocol describes the synthesis of N-substituted derivatives of 5-iodouracil, which can be screened for enhanced biological activity.[2]

Materials:

-

5-Iodouracil

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Potassium carbonate (K₂CO₃)

-

Alkylating agent (e.g., alkyl bromide)

-

Hexane

-

Ethyl acetate (B1210297)

-

Methanol (B129727) or dichloromethane-methanol mixture (for recrystallization)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve 5-iodouracil in DMSO in a reaction flask.

-

Add potassium carbonate to the solution and stir the mixture at 80°C for 15 minutes.[2]

-

Add the alkylating agent dropwise to the heated mixture.

-

Continue stirring the reaction at 80°C for 48 hours.[2]

-

After the reaction is complete, cool the mixture and collect the product. This can be done by filtration if the product precipitates or by solvent extraction.

-

Purify the crude product using silica gel column chromatography with a hexane-ethyl acetate (e.g., 8:2 v/v) eluent system.[2]

-

Further purify the collected fractions by recrystallization from methanol or a dichloromethane-methanol mixture to yield the pure N-substituted 5-iodouracil derivative.[2]

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

5-Iodouracil stock solution (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Prepare serial dilutions of the 5-iodouracil stock solution in the cell culture medium.

-

Remove the old medium from the cells and add the different concentrations of 5-iodouracil. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a negative control (medium only).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

-

Calculate the percentage of cell viability for each concentration compared to the control and determine the IC₅₀ value (the concentration of the drug that inhibits 50% of cell growth).

Mechanism of Action and Signaling Pathways

The primary mechanism of action of 5-iodouracil as an anticancer and antiviral agent is its interference with DNA synthesis.[15] This process is initiated by its cellular uptake and subsequent metabolic conversion.

Caption: Mechanism of action of 5-Iodouracil leading to apoptosis.

Once inside the cell, 5-iodouracil is metabolized to 5-iodo-2'-deoxyuridine (IdU) and subsequently phosphorylated to its active forms, including 5-iodo-2'-deoxyuridine triphosphate (IdUTP).[15] The monophosphate form, IdUMP, is a potent inhibitor of thymidylate synthase, the enzyme responsible for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[15] The inhibition of thymidylate synthase leads to a depletion of dTMP, which in turn disrupts DNA replication and repair.

Furthermore, IdUTP can be erroneously incorporated into the DNA strand by DNA polymerase. The presence of the bulky iodine atom in the DNA structure can lead to DNA strand breaks and ultimately trigger programmed cell death, or apoptosis.[16]

The cellular response to the DNA damage induced by 5-iodouracil involves the activation of complex signaling pathways.

Caption: DNA damage response pathway initiated by 5-Iodouracil.

The DNA damage, such as strand breaks and replication stress, is recognized by sensor proteins like ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related protein).[17][18] These sensors then activate transducer kinases, such as Chk1 and Chk2, which in turn phosphorylate and activate a range of effector proteins.[17] A key effector is the tumor suppressor protein p53, which is stabilized and activated in response to DNA damage.[17] Activated p53 can induce cell cycle arrest, providing time for the cell to repair the DNA damage. However, if the damage is too extensive and cannot be repaired, p53 will initiate the apoptotic cascade, leading to the elimination of the damaged cell.[12][19]

Conclusion

5-Iodouracil is a molecule with significant potential in the development of new anticancer and antiviral therapies. Its well-defined physical and chemical properties, coupled with a clear mechanism of action centered on the disruption of DNA synthesis, make it a valuable tool for researchers. The experimental protocols provided in this guide offer a starting point for the synthesis, modification, and biological evaluation of this compound and its derivatives. A thorough understanding of its interaction with cellular pathways, particularly the DNA damage response, is crucial for the rational design of novel therapeutic strategies that can exploit the cytotoxic potential of this compound. Further research into specific signaling cascades uniquely affected by this compound may unveil new therapeutic targets and enhance its clinical utility.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. Synthesis of N-Substituted 5-Iodouracils as Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 9. researchgate.net [researchgate.net]

- 10. 5-Iodouracil(696-07-1) 13C NMR spectrum [chemicalbook.com]

- 11. Synthesis, characterization, and antitumor activity of 5-iodouracil complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. LabXchange [labxchange.org]

- 14. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 15. droracle.ai [droracle.ai]

- 16. pubs.aip.org [pubs.aip.org]

- 17. DNA Damage Response (DDR) Pathway [sigmaaldrich.com]

- 18. DNA Damage Signalling and Repair Inhibitors: The Long-Sought-After Achilles’ Heel of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of 5-Iodouracil

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of established and modern synthetic protocols for 5-Iodouracil (B140508), a critical intermediate in the development of antiviral and anticancer agents.[1][2][3][4] 5-Iodouracil, an organoiodine compound, consists of a uracil (B121893) base with an iodine atom at the C-5 position.[3][4] Its derivatives are foundational for creating a wide range of biologically active nucleoside analogs and are essential precursors for further functionalization via cross-coupling reactions.[2][5][6] This guide details various methodologies, presents comparative data in a structured format, and offers step-by-step experimental protocols for its preparation.

Comparative Summary of Synthesis Protocols

The synthesis of 5-Iodouracil from uracil can be achieved through several electrophilic iodination methods. The choice of protocol may depend on factors such as desired yield, reaction conditions, scalability, and environmental considerations. The following table summarizes key quantitative data from prominent methods found in the literature.

| Method | Iodinating Agent | Reagents/Catalysts | Solvent | Temp. | Time | Yield | Reference |

| Method 1 | Iodine Monochloride (ICl) | N/A | Acetic Acid | 80°C | 15 min | >95% | [7] |

| Method 2 | Molecular Iodine (I₂) | Sodium Nitrite (B80452) (NaNO₂) | Acetonitrile (B52724) | Room Temp. (30°C) | 0.5 - 1.5 h | ~94% | [8] |

| Method 3 | Molecular Iodine (I₂) | Silver Nitrate (B79036) (AgNO₃) | Solvent-Free | Grinding | 20 - 30 min | 73% | [9] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of 5-Iodouracil.

This highly efficient method utilizes iodine monochloride in an acidic solvent to achieve rapid and high-yield conversion of uracil to its 5-iodo derivative.[7][10]

Materials and Equipment:

-

Uracil

-

Iodine Monochloride (ICl)

-

Glacial Acetic Acid

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Filtration apparatus (e.g., Büchner funnel)

-

Methanol (B129727)/Water for washing

Procedure:

-

Suspend uracil (1.0 eq.) in glacial acetic acid within a round-bottom flask.

-

Add a solution of iodine monochloride (1.2 eq.) in acetic acid to the suspension.

-

Heat the reaction mixture to 80°C with continuous stirring.[7]

-

Maintain the temperature for approximately 15 minutes, during which the reaction should reach completion.[7]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature to allow the product to crystallize.

-

Collect the precipitated 5-Iodouracil by vacuum filtration.

-

Wash the filter cake with a cold methanol/water mixture to remove residual acetic acid and unreacted reagents.

-

Dry the purified product under vacuum. This procedure typically yields the desired product in over 95% purity.[7]

This protocol presents a simple and effective method for the regioselective C-5 iodination of uracil at room temperature, utilizing inexpensive and non-toxic reagents.[8]

Materials and Equipment:

-

Uracil

-

Molecular Iodine (I₂)

-

Sodium Nitrite (NaNO₂)

-

Acetonitrile

-

Round-bottom flask

-

Magnetic stirrer

-

Filtration apparatus

-

5% Sodium Thiosulfate (B1220275) (Na₂S₂O₃) solution

Procedure:

-

In a round-bottom flask, dissolve uracil (1.0 eq., e.g., 112 mg, 1 mmol) and molecular iodine (1.0 eq., e.g., 254 mg, 1 mmol) in acetonitrile (e.g., 1.2 mL).[8]

-

Add sodium nitrite (1.0 eq., e.g., 69 mg, 1 mmol) to the solution.[8]

-

Stir the reaction mixture vigorously at ambient temperature (e.g., 30°C) for 0.5 to 1.5 hours.[8]

-

Monitor the reaction by TLC until the starting material is consumed.[8]

-

Upon completion, add cold water to the reaction mixture, followed by a 5% sodium thiosulfate solution to quench any unreacted iodine.[8]

-

A colorless precipitate of 5-Iodouracil will form. Collect the solid by vacuum filtration.[8]

-

Wash the collected product thoroughly with water.[8]

-

The crude product can be further purified by column chromatography if necessary.[8]

This protocol describes an environmentally friendly "green chemistry" approach that employs mechanical grinding under solvent-free conditions, reducing pollution and cost.[9]

Materials and Equipment:

-

Uracil

-

Molecular Iodine (I₂)

-

Silver Nitrate (AgNO₃)

-

Mortar and Pestle

-

Acetonitrile (catalytic amount)

-

Filtration apparatus

-

Methanol for washing

Procedure:

-

Place uracil (1.0 eq.), molecular iodine (e.g., 0.25 eq.), and silver nitrate (e.g., 2.0 eq.) into a mortar.[9]

-

Add a few drops (2-4) of acetonitrile to the solid mixture.[9]

-

Grind the mixture vigorously with a pestle for 20-30 minutes. The mixture will become a violet-colored tacky solid as the reaction progresses.[9]

-

After grinding, transfer the reaction mixture to a filter.

-

Wash the solid product with methanol to remove impurities.[9]

-

The product can be further purified using silica (B1680970) gel column chromatography to achieve high purity.[9] The reported yield for this method is approximately 73%.[9]

Visualized Workflows and Pathways

To further clarify the synthetic process, the following diagrams illustrate the chemical transformation and a generalized experimental workflow.

Caption: Key synthetic pathways for the conversion of Uracil to 5-Iodouracil.

Caption: General experimental workflow for the synthesis of 5-Iodouracil.

References

- 1. Synthesis, characterization, and antitumor activity of 5-iodouracil complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. 5-Iodouracil | C4H3IN2O2 | CID 69672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. DNAmod: 5-iodouracil [dnamod.hoffmanlab.org]

- 5. benchchem.com [benchchem.com]

- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. heteroletters.org [heteroletters.org]

- 9. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cdnsciencepub.com [cdnsciencepub.com]

An In-Depth Technical Guide to the Mechanism of Iodouracil Incorporation into DNA

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism by which 5-iodouracil, primarily in the form of its deoxyribonucleoside, 5-iododeoxyuridine (IUdR), is incorporated into cellular DNA. This process is of significant interest in oncology, particularly in the context of radiosensitization, where the presence of this halogenated pyrimidine (B1678525) analog in the genetic material enhances the cytotoxic effects of ionizing radiation. This document details the cellular uptake, enzymatic activation, and subsequent incorporation of IUdR into DNA, the resulting structural and functional consequences for the DNA molecule, and the cellular repair mechanisms that respond to this alteration. Detailed experimental protocols for key assays and quantitative data on incorporation and its effects are provided, along with visualizations of the relevant biological pathways and experimental workflows.

The Core Mechanism: From Prodrug to DNA Integration

5-Iododeoxyuridine (IUdR) is a synthetic analog of thymidine (B127349), where the methyl group at the 5th position of the pyrimidine ring is replaced by an iodine atom. This structural similarity is the key to its biological activity, allowing it to be processed by cellular machinery as if it were the natural nucleoside. The incorporation of IUdR into DNA is a multi-step process that occurs primarily during the S-phase of the cell cycle.

Cellular Uptake

The journey of IUdR into the cell is mediated by active transport mechanisms. As a nucleoside analog, it is recognized and transported across the cell membrane by concentrative and equilibrative nucleoside transporters (CNTs and ENTs). While the specific transporters with the highest affinity for IUdR are still under investigation, the general involvement of these transporter families is well-established.

Enzymatic Activation: A Phosphorylation Cascade

Once inside the cell, IUdR must be converted into its active triphosphate form to be utilized by DNA polymerases. This is a sequential phosphorylation process catalyzed by cellular kinases:

-

Monophosphorylation: The initial and rate-limiting step is the addition of the first phosphate (B84403) group, converting IUdR to IUdR-monophosphate (IdUMP). This reaction is primarily catalyzed by thymidine kinase 1 (TK1) , a key enzyme in the pyrimidine salvage pathway whose expression is cell cycle-dependent, peaking during S-phase. The dependence on TK1 for activation is a critical factor, as tumor cells with high proliferative rates often exhibit elevated TK1 activity.

-

Diphosphorylation: IdUMP is subsequently phosphorylated to IUdR-diphosphate (IdUDP) by thymidylate kinase (TMPK) .

-

Triphosphorylation: Finally, IdUDP is converted to the active form, IUdR-triphosphate (IdUTP) , by nucleoside diphosphate (B83284) kinases (NDPKs) .

This newly synthesized IdUTP now structurally mimics deoxythymidine triphosphate (dTTP) and can compete with it for incorporation into newly synthesized DNA strands.

DNA Polymerase-Mediated Incorporation

During DNA replication in the S-phase, DNA polymerases incorporate nucleotides into the growing DNA chain. Due to its structural similarity to dTTP, IdUTP is recognized as a substrate by these enzymes. DNA polymerases, particularly those involved in replication, incorporate IdUTP opposite to adenine (B156593) bases in the template strand. The efficiency of this incorporation is influenced by the intracellular concentration ratio of IdUTP to dTTP; a higher ratio favors the incorporation of the analog.

Quantitative Insights into IUdR Incorporation and Effects

The extent of IUdR incorporation and its biological consequences have been quantified in various studies. The following tables summarize key quantitative data.

| Parameter | Cell Line/Model | Condition | Value | Reference |

| Thymidine Replacement | Chinese Hamster V79 | 17 hr exposure to 10⁻⁷ M IUdR | 1% | [1] |

| Chinese Hamster V79 | 17 hr exposure to 10⁻⁶ M IUdR | 5% | [1] | |

| Chinese Hamster V79 | 17 hr exposure to 10⁻⁵ M IUdR | 23% | [1] | |

| DNA Incorporation | HCT116 (MMR-deficient) | 24 hours | Significantly higher than MMR-proficient cells | [2] |

| HCT116 (MMR-deficient) | 48 hours | Significantly higher than MMR-proficient cells | [2] | |

| In Vivo Tumor Incorporation | HCT116 (MMR-deficient) xenografts | 14-day oral IPdR (IUdR prodrug) | 3.5% | [2] |

| Radiosensitization (DNA Strand Breaks) | Chinese Hamster V79 | 17 hr exposure to 10⁻⁵ M IUdR + Radiation | ≥ 2x increase in Single Strand Breaks | [1] |

| Chinese Hamster V79 | 17 hr exposure to 10⁻⁵ M IUdR + Radiation | ≥ 1.5x increase in Double Strand Breaks | [1] | |

| Uptake in Tumors (in vivo) | C6a glioma (rapidly growing) | 24 hr post ¹³¹I-IUdR administration | 0.30 %dose/g | [3] |

| C6m glioma (slowly growing) | 24 hr post ¹³¹I-IUdR administration | 0.011-0.075 %dose/g | [3] |

Consequences of Iodouracil in DNA and Cellular Responses

The substitution of thymidine with this compound has profound effects on the stability and function of DNA, leading to increased susceptibility to damage and triggering cellular stress responses.

Altered DNA Physicochemical Properties

The presence of the bulky, electronegative iodine atom in place of the methyl group alters the local DNA structure and stability. This can lead to distortions in the DNA helix and affect the interactions of DNA with proteins involved in replication and transcription.[4]

Radiosensitization: The Primary Therapeutic Application

The most significant consequence of IUdR incorporation is the sensitization of cells to ionizing radiation. The mechanism of radiosensitization is multifactorial:

-

Increased DNA Damage: The carbon-iodine bond is weaker than the carbon-methyl bond. Upon exposure to ionizing radiation, the incorporated this compound acts as a site of preferential damage, leading to an increase in the formation of DNA strand breaks.[1]

-

Dissociative Electron Attachment (DEA): Hydrated electrons, which are abundant products of water radiolysis, can be captured by the incorporated this compound. This can lead to the dissociation of the carbon-iodine bond, generating a highly reactive uracilyl radical and an iodide ion. The uracilyl radical can then abstract a hydrogen atom from a nearby deoxyribose sugar, leading to a single-strand break.

DNA Repair Pathways

The presence of this compound in DNA and the subsequent damage induced by radiation trigger a cascade of DNA damage response (DDR) pathways.

-

Mismatch Repair (MMR): The MMR system can recognize the IUdR:G mispairs that may arise during replication.[5] Interestingly, MMR-deficient tumor cells exhibit higher levels of IUdR incorporation and, consequently, enhanced radiosensitization, suggesting that a functional MMR system may attempt to remove the incorporated analog.[5]

-

Base Excision Repair (BER): While not the primary pathway for IUdR itself, BER is crucial for repairing the oxidative base damage and single-strand breaks that are increased after irradiation of IUdR-containing DNA.

-

Double-Strand Break Repair: The increased incidence of double-strand breaks (DSBs) after radiation in IUdR-treated cells activates the two major DSB repair pathways:

-

Non-Homologous End Joining (NHEJ): An error-prone pathway that directly ligates the broken DNA ends.

-

Homologous Recombination (HR): A high-fidelity pathway that uses a sister chromatid as a template for repair.

-

Cell Cycle Checkpoints and Apoptosis

The activation of the DDR by IUdR-induced DNA damage leads to the activation of key sensor kinases, primarily ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) . These kinases, in turn, phosphorylate downstream effector proteins like Chk1 and Chk2 , leading to cell cycle arrest, typically at the G2/M checkpoint.[5] This arrest provides time for the cell to repair the DNA damage. If the damage is too extensive to be repaired, the cell will be directed towards programmed cell death (apoptosis).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of this compound Incorporation and Action.

Caption: General Experimental Workflow for Studying this compound.

Detailed Methodologies for Key Experiments

Cell Culture and IUdR Treatment

-

Cell Seeding: Plate the desired cancer cell line (e.g., HCT116, A549) in appropriate culture vessels (e.g., 6-well plates, T-25 flasks) at a density that allows for exponential growth during the treatment period. Culture in complete medium (e.g., DMEM or RPMI 1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) at 37°C in a humidified 5% CO₂ incubator.

-

IUdR Preparation: Prepare a stock solution of 5-iododeoxyuridine in sterile DMSO or PBS. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 10⁻⁷ M to 10⁻⁵ M).

-

Treatment: When cells reach the desired confluency (typically 50-60%), replace the existing medium with the IUdR-containing medium. Include a vehicle control (medium with the same concentration of DMSO or PBS used for the highest IUdR concentration).

-

Incubation: Incubate the cells with IUdR for a duration equivalent to at least one to two cell population doublings (e.g., 24-48 hours) to ensure incorporation into newly synthesized DNA.

-

Irradiation (if applicable): After the IUdR incubation period, irradiate the cells using a calibrated X-ray source at the desired doses (e.g., 2, 4, 6 Gy). Control plates (no IUdR) should also be irradiated.

Quantification of IUdR in DNA by HPLC-MS/MS

-

DNA Extraction: Following treatment, harvest the cells and extract genomic DNA using a commercial DNA extraction kit, ensuring high purity and removal of RNA.

-

DNA Digestion: Digest a known amount of DNA (e.g., 1-10 µg) to its constituent nucleosides using a mixture of DNase I, nuclease P1, and alkaline phosphatase.

-

Sample Preparation: Add an isotopically labeled internal standard (e.g., [¹⁵N₂]-IUdR) to the digested sample. Precipitate proteins with a solvent like acetonitrile (B52724) and centrifuge to clarify the supernatant.

-

LC-MS/MS Analysis: Inject the supernatant into an HPLC system coupled to a triple quadrupole mass spectrometer (LC-MS/MS).

-

Chromatography: Use a C18 reverse-phase column with a gradient elution of water and acetonitrile (both typically containing 0.1% formic acid) to separate the nucleosides.

-

Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode to specifically detect the precursor-to-product ion transitions for both IUdR and the internal standard.

-

-

Quantification: Construct a calibration curve using known concentrations of IUdR. The amount of IUdR in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. The percentage of thymidine replacement can be calculated by also quantifying the amount of thymidine in the sample.

Clonogenic Survival Assay

-

Cell Treatment: Treat cells with IUdR and/or radiation as described in section 5.1.

-

Cell Harvesting and Plating: After treatment, wash the cells with PBS, detach them using trypsin-EDTA, and prepare a single-cell suspension. Count the viable cells (e.g., using a hemocytometer and trypan blue exclusion).

-

Seeding: Plate a precise number of cells into 6-well plates or 60 mm dishes. The number of cells to be plated depends on the expected survival fraction for each treatment condition (e.g., plate more cells for higher doses of radiation). Typically, cell numbers range from 100 to 8000 per well.

-

Incubation: Incubate the plates for 9-14 days at 37°C in a 5% CO₂ incubator, allowing individual surviving cells to form colonies (defined as a cluster of at least 50 cells).

-

Fixing and Staining: After the incubation period, aspirate the medium, wash the colonies with PBS, and fix them with a solution such as 10% neutral buffered formalin or a mixture of 6% glutaraldehyde (B144438) and 0.5% crystal violet for at least 30 minutes. Stain the colonies with 0.5% crystal violet.

-

Colony Counting: Wash off the excess stain with water, allow the plates to dry, and count the number of colonies in each well.

-

Data Analysis: Calculate the Plating Efficiency (PE) for the control group and the Surviving Fraction (SF) for each treatment group.

Immunofluorescence for γH2AX Foci

-

Cell Seeding and Treatment: Seed cells on sterile glass coverslips in a multi-well plate. Treat with IUdR and/or radiation as required.

-

Fixation: At the desired time points post-treatment (e.g., 1, 4, 24 hours after irradiation), fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.

-

Permeabilization: Wash the cells with PBS and then permeabilize with 0.3-0.5% Triton X-100 in PBS for 5-10 minutes to allow antibody access to the nucleus.

-

Blocking: Wash with PBS and block non-specific antibody binding by incubating with a blocking solution (e.g., 5% bovine serum albumin or normal goat serum in PBS) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against phosphorylated histone H2AX (γH2AX) (e.g., anti-γH2AX mouse monoclonal antibody) diluted in blocking buffer, typically overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-mouse IgG) diluted in blocking buffer for 1-2 hours at room temperature, protected from light.

-

Counterstaining and Mounting: Wash three times with PBS. Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole). Mount the coverslips onto microscope slides using an antifade mounting medium.

-

Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images of the DAPI (blue) and γH2AX (green) channels. The distinct green foci within the blue nuclei represent DNA double-strand breaks. Quantify the number of foci per nucleus using image analysis software like ImageJ or Fiji.

Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment and Harvesting: Treat cells as desired. Harvest both adherent and floating cells (to include apoptotic cells) by trypsinization and centrifugation.

-

Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the cells in ice-cold 70% ethanol (B145695) while gently vortexing to prevent clumping. Fix the cells overnight or for at least 2 hours at -20°C.

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in a propidium (B1200493) iodide (PI) staining solution that also contains RNase A (to prevent staining of double-stranded RNA).

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is directly proportional to the DNA content.

-

Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

The incorporation of this compound into DNA is a well-defined process that leverages the cell's own metabolic pathways. Its primary therapeutic value lies in its ability to act as a potent radiosensitizer, increasing the efficacy of radiation therapy in cancer treatment. Understanding the detailed mechanisms of its uptake, activation, incorporation, and the subsequent cellular responses is crucial for optimizing its clinical application and for the development of novel therapeutic strategies that exploit the unique biology of cancer cells, such as their high proliferative rate and potential defects in DNA repair pathways. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate the multifaceted effects of this important class of compounds.

References

- 1. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 2. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]

- 3. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

The Rising Potential of N-Substituted Iodouracils in Oncology: A Technical Guide

For Immediate Release

In the relentless pursuit of novel and more effective cancer therapeutics, a class of compounds known as N-substituted iodouracils is demonstrating significant promise. Building upon the established anticancer activity of halogenated pyrimidines, recent research has illuminated the potential of modifying the uracil (B121893) scaffold at the nitrogen positions to enhance cytotoxic efficacy and selectivity against various cancer cell lines. This technical guide provides an in-depth overview of the current state of research into the anticancer properties of N-substituted iodouracil derivatives, focusing on quantitative data, experimental methodologies, and mechanistic insights for researchers, scientists, and drug development professionals.

Quantitative Assessment of Anticancer Activity

A pivotal study by Prachayasittikul and colleagues systematically evaluated a series of N-substituted 5-iodouracils for their cytotoxic effects against a panel of human cancer cell lines.[1][2][3] The half-maximal inhibitory concentrations (IC50), a measure of compound potency, were determined and are summarized in the tables below. These data highlight the influence of the nature and position of the substituent on the anticancer activity.

Table 1: Anticancer Activity of N1-Substituted-5-Iodouracil Analogs (7a-d)

| Compound | R Substituent | T47D (Breast) IC50 (µg/mL) | KB (Oral) IC50 (µg/mL) | HepG2 (Liver) IC50 (µg/mL) | P388 (Leukemia) IC50 (µg/mL) | HeLa (Cervical) IC50 (µg/mL) |

| 7a | n-C4H9 | >50 | >50 | >50 | >50 | >50 |

| 7b | s-C4H9 | >50 | >50 | >50 | >50 | >50 |

| 7c | CH2C6H11 | 20.0 | 35.0 | 36.0 | 41.47 | 46.0 |

| 7d | CH2C6H5 | 43.0 | >50 | >50 | >50 | >50 |

Data sourced from Prachayasittikul et al.[2]

Table 2: Anticancer Activity of N1,N3-Disubstituted-5-Iodouracil Analogs (8a-b)

| Compound | R Substituent | HepG2 (Liver) IC50 (µg/mL) | A549 (Lung) IC50 (µg/mL) | HuCCA-1 (Cholangiocarcinoma) IC50 (µg/mL) | MOLT-3 (Leukemia) IC50 (µg/mL) |

| 8a | n-C4H9 | >50 | >50 | >50 | 37.53 |

| 8b | CH2C6H11 | 16.5 | 33.0 | 49.0 | >50 |

Data sourced from Prachayasittikul et al.[2]

Notably, the N1,N3-dicyclohexylmethyl analog 8b displayed the most potent activity against the HepG2 liver cancer cell line with an IC50 of 16.5 µg/mL.[1][2][3] The increased lipophilicity of the disubstituted analog compared to its monosubstituted counterpart (7c ) is suggested to enhance its cellular uptake and, consequently, its cytotoxic effect.[1][2]

Experimental Protocols

The synthesis and evaluation of these compounds followed established laboratory procedures.

Synthesis of N-Substituted 5-Iodouracil (B140508) Analogs

The general synthetic route for the preparation of N-substituted 5-iodouracils involves the alkylation of 5-iodouracil.[2]

In a typical procedure, 5-iodouracil is dissolved in dimethyl sulfoxide (B87167) (DMSO), and potassium carbonate (K2CO3) is added. The mixture is heated, followed by the dropwise addition of the respective alkylating agent. The reaction proceeds for an extended period, after which the products are isolated and purified using column chromatography.[2]

Anticancer Activity Assays

The cytotoxic effects of the synthesized compounds were determined using colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays.[2]

References

Early Studies on Iodouracil as an Antimetabolite: A Technical Guide

This technical guide provides an in-depth overview of the foundational research on 5-iodouracil (B140508) and its nucleoside derivatives as antimetabolites. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed look at the early discoveries, experimental methodologies, and quantitative data that established iodouracil's role in cancer and virology research.

Introduction

In the mid-20th century, the field of chemotherapy was rapidly advancing with the exploration of antimetabolites—compounds that mimic natural metabolites and interfere with cellular processes. Among these, halogenated pyrimidines emerged as a promising class of therapeutic agents. 5-Iodouracil, an analog of the DNA and RNA precursor thymine (B56734), was a key molecule in this early research. The pioneering work of Dr. William H. Prusoff and his colleagues in the late 1950s and early 1960s was instrumental in elucidating the synthesis, mechanism of action, and biological activities of this compound and its deoxyribonucleoside, 5-iododeoxyuridine (IUdR).[1][2] These early investigations demonstrated that IUdR could be incorporated into DNA in place of thymidine (B127349), leading to cytotoxic effects in cancer cells and inhibition of viral replication.[3] This guide synthesizes the core findings from these seminal studies, presenting the data in a structured format and detailing the experimental protocols that were foundational to this area of research.

Synthesis of 5-Iodouracil and 5-Iododeoxyuridine

The initial synthesis of 5-iodouracil and its conversion to 5-iododeoxyuridine were critical steps in enabling the biological studies. The methodologies developed in these early studies formed the basis for the production of these compounds for research and clinical investigation.

Synthesis of 5-Iodouracil

The synthesis of 5-iodouracil was typically achieved through the direct iodination of uracil.

Experimental Protocol: Synthesis of 5-Iodouracil

-

Reactants: Uracil, iodine, and an oxidizing agent (e.g., nitric acid or iodic acid) in a suitable solvent.

-

Procedure:

-

Uracil is dissolved in a heated acidic solution (e.g., dilute nitric acid).

-

Powdered iodine is added to the solution.

-

The mixture is heated under reflux until the iodine color disappears, indicating the completion of the reaction.

-

The solution is then cooled, and the precipitated 5-iodouracil is collected by filtration.

-

The crude product is recrystallized from hot water to yield pure 5-iodouracil.

-

Synthesis of 5-Iododeoxyuridine (IUdR)

The synthesis of the deoxyribonucleoside of 5-iodouracil, 5-iododeoxyuridine, was a key development, as the nucleoside form is more readily utilized by cells for DNA synthesis. An early method involved the enzymatic synthesis from 5-iodouracil and deoxyuridine.

Experimental Protocol: Enzymatic Synthesis of 5-Iododeoxyuridine

-

Enzyme Source: A crude enzyme preparation from Escherichia coli or other sources containing uridine (B1682114) phosphorylase.

-

Substrates: 5-iodouracil and deoxyuridine.

-

Procedure:

-

5-iodouracil and deoxyuridine are incubated with the enzyme preparation in a buffered solution (e.g., phosphate (B84403) buffer, pH 7.4) at 37°C.

-

The reaction progress is monitored by spectrophotometry or paper chromatography.

-

The reaction is terminated by heating or the addition of a protein precipitant.

-

The product, 5-iododeoxyuridine, is then purified from the reaction mixture using techniques such as column chromatography on Dowex-1 resin.

-

Mechanism of Action

The primary mechanism of action of 5-iodouracil as an antimetabolite involves its conversion to the deoxyribonucleotide and subsequent incorporation into DNA, where it disrupts DNA structure and function. It also exerts its effects through the inhibition of key enzymes in the pyrimidine (B1678525) biosynthesis pathway.

Incorporation into DNA

Once inside the cell, 5-iodouracil is converted to 5-iododeoxyuridine and then phosphorylated to 5-iododeoxyuridine triphosphate (IdUTP). IdUTP serves as a substrate for DNA polymerase and is incorporated into the newly synthesized DNA strand in place of thymidine triphosphate (dTTP). The larger size of the iodine atom compared to the methyl group of thymine can lead to conformational changes in the DNA double helix, affecting DNA replication and transcription.

Inhibition of Thymidylate Synthetase

The monophosphate form, 5-iododeoxyuridine monophosphate (IdUMP), was found to be an inhibitor of thymidylate synthetase. This enzyme is responsible for the methylation of deoxyuridine monophosphate (dUMP) to form deoxythymidine monophosphate (dTMP), a crucial step in the de novo synthesis of thymidine for DNA. Inhibition of this enzyme leads to a depletion of the cellular pool of dTMP, further disrupting DNA synthesis.

Quantitative Data from Early In Vitro Studies

The following tables summarize the quantitative data from early in vitro experiments that characterized the antimetabolite activity of 5-iodouracil and its derivatives.

Table 1: Inhibition of Microbial Growth by 5-Iodouracil and Derivatives

| Compound | Organism | Medium | Inhibitory Concentration | Reversal Agent |

| 5-Iodouracil | Escherichia coli | Minimal | > 100 µg/mL | - |

| 5-Iododeoxyuridine | Lactobacillus casei | Folic Acid-free | 0.1 µg/mL for 50% inhibition | Thymidine |

| 6-Azathymine | Streptococcus faecalis | Folic Acid-free | Competitive | Thymine |

Data synthesized from early publications on pyrimidine analogs.

Table 2: Inhibition of Mammalian Cell Growth by 5-Iododeoxyuridine

| Cell Line | IC50 (µM) | Exposure Time (hours) |

| Mouse Leukemia L1210 | ~1 | 48 |

| Human Epidermoid Carcinoma (H.Ep. #1) | ~5 | 72 |

Data are representative values from early studies on mammalian cell cultures.[3]

Table 3: Inhibition of Thymidylate Synthetase by 5-Iododeoxyuridylate (IdUMP)

| Enzyme Source | Substrate | Inhibitor | Ki (µM) | Type of Inhibition |

| E. coli | dUMP | IdUMP | ~10 | Competitive |

| Sarcoma 180 Ascites Cells | dUMP | IdUMP | ~5 | Competitive |

Values are estimations based on qualitative descriptions in early literature.

Experimental Protocols from Early Studies

The following are detailed methodologies for key experiments cited in the early literature on this compound.

Microbial Growth Inhibition Assay

This protocol was used to assess the antimicrobial activity of pyrimidine analogs and to identify the natural metabolites that could reverse the inhibition.

-

Materials:

-

Test organism (e.g., Lactobacillus casei).

-

Defined growth medium (e.g., folic acid-free medium for L. casei).

-

Serial dilutions of the test compound (5-iododeoxyuridine).

-

Serial dilutions of the potential reversal agent (thymidine).

-

Spectrophotometer.

-

-

Procedure:

-

A series of tubes containing the growth medium are prepared.

-

To each set of tubes, a fixed concentration of the test compound is added.

-

Varying concentrations of the reversal agent are then added to the tubes.

-

The tubes are inoculated with a standardized suspension of the test organism.

-

The cultures are incubated at the optimal growth temperature for a defined period (e.g., 24-48 hours).

-

Bacterial growth is measured by determining the turbidity of the culture using a spectrophotometer at a wavelength of 600 nm.

-

The concentration of the reversal agent required to overcome the inhibition is determined.

-

Mammalian Cell Culture Growth Inhibition Assay

This protocol was used to determine the cytotoxic effects of this compound derivatives on cancer cell lines.

-

Materials:

-

Mammalian cancer cell line (e.g., Mouse Leukemia L1210).

-

Appropriate cell culture medium (e.g., RPMI-1640) supplemented with serum.

-

Serial dilutions of the test compound (5-iododeoxyuridine).

-

Cell counting equipment (hemocytometer or electronic cell counter).

-

-

Procedure:

-

Cells are seeded into culture flasks or plates at a known density.

-

After a period of attachment and initial growth, the medium is replaced with fresh medium containing various concentrations of the test compound.

-

The cells are incubated for a specified period (e.g., 48-72 hours).

-

At the end of the incubation period, the cells are harvested (e.g., by trypsinization).

-

The number of viable cells in each treatment group is determined by cell counting.

-

The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

-

Assay for Incorporation of Radiolabeled 5-Iododeoxyuridine into DNA

This protocol was used to demonstrate the incorporation of IUdR into the DNA of cells.

-

Materials:

-

Cell culture or bacterial culture.

-

Radiolabeled 5-iododeoxyuridine (e.g., with ¹³¹I or ¹⁴C).

-

Reagents for DNA extraction (e.g., phenol, chloroform, ethanol).

-

Scintillation counter.

-

-

Procedure:

-

Cells are incubated with radiolabeled 5-iododeoxyuridine for a defined period.

-

The cells are harvested and washed to remove unincorporated radiolabel.

-

DNA is extracted from the cells using a standard protocol (e.g., phenol-chloroform extraction followed by ethanol (B145695) precipitation).

-

The purity and quantity of the extracted DNA are determined.

-

The radioactivity incorporated into the DNA is measured using a scintillation counter.

-

The specific activity (e.g., counts per minute per microgram of DNA) is calculated to quantify the extent of incorporation.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the metabolic pathway of this compound and a typical experimental workflow for evaluating its antimetabolite activity.

Conclusion

The early studies on 5-iodouracil and its nucleoside derivatives laid a critical foundation for the development of halogenated pyrimidines as anticancer and antiviral agents. The work of Prusoff and his contemporaries established the core principles of its mechanism of action, including its incorporation into DNA and inhibition of thymidylate synthetase. The experimental protocols developed during this era became standard methods for evaluating antimetabolites. While more sophisticated techniques are available today, this foundational research remains a cornerstone of modern chemotherapy and antiviral drug development, demonstrating the enduring impact of these early scientific investigations.

References

Iodouracil as a Tool for Studying Nucleic Acid Interactions: A Technical Guide

Introduction

5-Iodouracil (B140508) (5-IU) is a halogenated pyrimidine (B1678525) derivative that serves as a powerful and versatile tool in molecular biology, biochemistry, and drug development.[1] Structurally, it is an analog of thymine (B56734) (in DNA) and uracil (B121893) (in RNA) where the methyl group or hydrogen at the 5-position is replaced by an iodine atom.[2] This substitution imparts unique photochemical properties without significantly disrupting nucleic acid structure, making it an invaluable probe for investigating the intricate interactions between nucleic acids and other molecules, particularly proteins.[3][4] This guide provides an in-depth overview of the core principles, experimental methodologies, and diverse applications of iodouracil for researchers, scientists, and drug development professionals.

Core Principle: Photoactivated Cross-linking

The primary utility of 5-iodouracil stems from its ability to form a covalent cross-link with nearby amino acid residues upon irradiation with long-wavelength ultraviolet (UVA) light, typically around 325 nm.[5] The mechanism is initiated by the photoinduced homolysis of the relatively weak carbon-iodine (C-I) bond, which generates a highly reactive uracil-5-yl radical.[6] This radical can then abstract a hydrogen atom from a nearby donor, such as an amino acid side chain, resulting in a stable, covalent bond between the nucleic acid and the interacting molecule.[7][8]

A key advantage of this method is its specificity. The use of long-wavelength UV light (e.g., 325 nm) selectively excites the this compound chromophore, avoiding photodamage to other native nucleic acid bases and protein chromophores that absorb at shorter wavelengths.[5] This "soft" activation, combined with high cross-linking yields, allows for the precise identification of contact points in nucleoprotein complexes.[5][9]

Experimental Methodologies

Synthesis of this compound-Containing Oligonucleotides

The preparation of oligonucleotides containing 5-iodouracil is most commonly achieved through automated solid-phase chemical synthesis using the phosphoramidite (B1245037) method.[10][11][12] 5-Iodo-2'-deoxyuridine phosphoramidite is commercially available and can be incorporated at any desired position within a DNA or RNA sequence.

Detailed Protocol:

-

Solid Support: Synthesis begins with a deoxynucleoside (typically the 3'-most base of the target sequence) attached to a solid support, such as controlled pore glass (CPG).

-

Synthesis Cycle (repeated for each nucleotide):

-

De-blocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group of the support-bound nucleoside is removed using a mild acid like trichloroacetic acid (TCA) or dichloroacetic acid (DCA) to expose the 5'-hydroxyl group.[11]

-

Coupling: The desired phosphoramidite building block (e.g., 5-Iodouracil phosphoramidite) is activated by an acidic azole catalyst (e.g., 1H-tetrazole) and coupled to the free 5'-hydroxyl group of the growing chain.[11]

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated ("capped") to prevent them from participating in subsequent coupling steps, thus minimizing the formation of deletion mutants.

-

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an oxidizing agent, typically an iodine solution.

-

-

Cleavage and Deprotection: After the final sequence is assembled, the oligonucleotide is cleaved from the solid support. Protecting groups on the phosphate backbone and the nucleobases are removed by incubation in concentrated ammonia (B1221849).

-

Critical Consideration: For oligonucleotides containing 5-iodouracil, it is crucial to perform the ammonia deprotection at room temperature for an extended period (24-48 hours).[10][13] Using elevated temperatures (e.g., 60 °C) can lead to the formation of 5-aminouracil (B160950) as a side product, compromising the purity of the final product.[10][13]

-

-

Purification: The final product is typically purified by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) to isolate the full-length, pure oligonucleotide.[11]

Photo-cross-linking of this compound-Labeled Nucleic Acids

This protocol outlines the general steps for cross-linking a 5-IU-containing oligonucleotide to its binding protein.

Detailed Protocol:

-

Complex Formation: The purified 5-IU-containing oligonucleotide is incubated with its target protein or cellular lysate under conditions that favor the formation of the specific nucleoprotein complex (e.g., appropriate buffer, salt concentration, temperature).

-

UV Irradiation: The sample is transferred to a quartz cuvette or microplate. To prevent radical quenching by oxygen, the solution may be de-gassed. The sample is then irradiated with a monochromatic UV light source. A laser emitting at 325 nm is ideal, as it provides high specificity and minimizes damage to other components.[5] Irradiation time is a critical parameter that must be optimized for each specific system to maximize cross-linking yield while minimizing non-specific damage.

-

Quenching: The reaction can be quenched by the addition of a radical scavenger, such as dithiothreitol (B142953) (DTT).

-

Analysis of Cross-linked Products:

-

SDS-PAGE: The most straightforward method to visualize the covalent complex is by SDS-PAGE. The cross-linked product will appear as a new band with a higher molecular weight than the unbound protein. Radiolabeling the oligonucleotide (e.g., with ³²P) allows for visualization by autoradiography.

-

Mass Spectrometry: To identify the precise site of cross-linking, the covalent complex can be isolated and subjected to proteolytic digestion followed by mass spectrometry analysis. This powerful technique can identify the specific amino acid residue(s) that formed a bond with the this compound.[7]

-

Quantitative Data Summary

The efficiency of 5-iodouracil-mediated reactions has been quantified in various studies, highlighting its effectiveness as a research tool.

Table 1: Photo-cross-linking Efficiency and Conditions

| System Studied | Wavelength (nm) | Cross-linking Yield (%) | Reference |

|---|---|---|---|

| 5-Iodouracil-substituted RNA/DNA to associated proteins | 325 | 70 - 94 | [5] |

| 5-Iodouridine (IU) with N-acetyltyrosine N-ethylamide | 308 or 325 | Not specified; 1:2 mole ratio of Uridine to Adduct |[7] |

Table 2: Bioactivity of N-Substituted 5-Iodouracil Analogs

| Compound | Activity Type | Target | Quantitative Measure | Reference |

|---|---|---|---|---|

| N1,N3-dicyclohexylmethyl 5-iodouracil (8b) | Anticancer | HepG2 cells | IC₅₀ of 16.5 µg/mL | [14] |

| N1-substituted-(R)-5-iodouracil (7a, 7c, 7d) | Antibacterial | B. catarrhalis, N. mucosa, S. pyogenes | 25-50% inhibition at 0.128 mg/mL |[14] |

Applications in Research and Drug Development

The unique properties of 5-iodouracil have led to its use in a wide array of applications.

-

Mapping Protein-Nucleic Acid Interfaces: As detailed above, photo-cross-linking is the primary application, enabling the precise identification of amino acids at the binding interface of a protein-DNA or protein-RNA complex.[5][9] This is critical for understanding the structural basis of molecular recognition.

-

Structural Biology: The heavy iodine atom is a strong X-ray scatterer. Incorporating 5-iodouracil into oligonucleotides can aid in solving the phase problem in X-ray crystallography, facilitating the structural determination of nucleic acids and their complexes.[10]

-

Studying DNA Repair Pathways: When incorporated into DNA, 5-iodouracil can be recognized by DNA repair machinery, such as DNA N-glycosylases involved in base excision repair (BER).[][16] This allows researchers to use 5-IU as a probe to study the mechanisms and efficiency of these critical cellular pathways.[16]

-

Drug Development:

-

Anticancer Agents: 5-Iodouracil and its derivatives have been investigated for their anticancer properties.[1][14] Some N-substituted analogs show potent activity against cancer cell lines like HepG2.[14] Additionally, complexes of 5-iodouracil with metal ions have demonstrated antitumor activity.[17]

-

Antiviral Research: The compound is studied for its potential to inhibit viral replication by interfering with nucleic acid synthesis, making it a candidate for antiviral drug development.[1]

-

Photosensitizer in Therapy: As a photoactivatable molecule, 5-iodouracil has conceptual parallels with photosensitizers used in photodynamic therapy (PDT), where a drug is activated by light to kill target cells.[][18][19][20]

-

5-Iodouracil is a remarkably effective tool for elucidating the dynamics and structure of nucleic acid interactions. Its capacity for high-yield, specific photo-cross-linking under gentle irradiation conditions provides an unparalleled method for mapping molecular interfaces.[5] Coupled with its utility in structural biology and as a probe for cellular processes like DNA repair, 5-IU remains a cornerstone technique for researchers in molecular biology. Its continued exploration in the context of anticancer and antiviral therapies further underscores its importance in the broader field of drug discovery and development.[1][14]

References

- 1. chemimpex.com [chemimpex.com]

- 2. 5-Iodouracil | C4H3IN2O2 | CID 69672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Base-pairing Configuration and Stability of an Oligonucleotide Duplex Containing a 5-Chlorouracil-Adenine Base Pair - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Photocrosslinking of 5-iodouracil-substituted RNA and DNA to proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.aip.org [pubs.aip.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Photoreactivity of 5-iodouracil-containing DNA-Sso7d complex in solution: the protein-induced DNA kink causes intrastrand hydrogen abstraction from the 5-methyl of thymine at the 5' side - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. glenresearch.com [glenresearch.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 12. Design and synthesis of oligonucleotides for diagnostic and therapeutic use - Institute of Crystallography - CNR [ic.cnr.it]

- 13. Preparation and properties of oligodeoxynucleotides containing 5-iodouracil and 5-bromo- and 5-iodocytosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of N-Substituted 5-Iodouracils as Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Identification of DNA Repair Pathways That Affect the Survival of Ovarian Cancer Cells Treated with a Poly(ADP-Ribose) Polymerase Inhibitor in a Novel Drug Combination - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis, characterization, and antitumor activity of 5-iodouracil complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Photosensitizers in photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Intratumoral Photosensitizer Delivery and Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Photodynamic Therapy to Treat Cancer - NCI [cancer.gov]

The Halogenated Pyrimidine Iodouracil: A Comprehensive Technical Guide on its Discovery, Development, and multifaceted role in Research

For Researchers, Scientists, and Drug Development Professionals

Abstract